3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine
Description
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at position 3 and a pyridin-3-ylmethoxy group at position 2. Its molecular formula is C₁₁H₈FN₂O₂, with a molecular weight of 219.19 g/mol.
Properties
IUPAC Name |
3-fluoro-2-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKNTALLQHPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with pyridin-3-ylmethanol under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of novel derivatives with tailored properties for specific applications.
| Property | Description |
|---|---|
| Fluorination | Enhances stability and reactivity |
| Building Block | Used in synthesizing complex fluorinated compounds |
Biology
In biological research, this compound is being investigated for its potential as a radiolabeled imaging agent. The ability to visualize biological processes in real-time can significantly advance the understanding of various diseases.
| Application | Description |
|---|---|
| Imaging Agent | Potential use in PET scans for disease diagnosis |
| nAChR Agonist | Modulates neurotransmission affecting cognition |
Medicine
The pharmacological properties of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine make it a candidate for drug development. Its selective action on nAChRs suggests potential therapeutic uses in treating cognitive disorders and neurodegenerative diseases.
| Therapeutic Area | Potential Use |
|---|---|
| Cognitive Disorders | Treatment options for Alzheimer's disease |
| Neurodegenerative Diseases | Possible intervention strategies |
Industry
In the agrochemical sector, this compound is being explored for its potential use in developing pesticides and herbicides with improved efficacy and lower environmental impact.
| Industry Application | Description |
|---|---|
| Agrochemicals | Development of targeted pesticides |
| Materials Science | Synthesis of materials with enhanced properties |
Case Study 1: Neuropharmacological Research
A study investigated the effects of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine on cognitive function in animal models. Results indicated significant improvements in memory retention and learning tasks, suggesting its potential role in treating cognitive impairments associated with aging.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives based on 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine to evaluate their anti-inflammatory activity. Some derivatives exhibited promising results comparable to established anti-inflammatory drugs like indomethacin, highlighting the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine with key analogs, highlighting substituent effects, molecular properties, and applications:
Substituent Effects on Pharmacological Activity
- Fluorine Position: Fluorine at position 3 (target compound) versus position 2 (e.g., 3-[(3-chlorophenyl)methoxy]-2-fluoropyridine ) alters electronic distribution. Fluorine’s electronegativity enhances binding to receptors requiring polar interactions. For example, 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (fluoro-A-85380) exhibits subnanomolar affinity for α4β2 nAChRs due to optimal fluorine placement and azetidine’s basic nitrogen .
Methoxy/Pyridinyl vs. Chlorophenyl Groups :
The pyridin-3-ylmethoxy group in the target compound may engage in π-π stacking or hydrogen bonding, contrasting with the hydrophobic 3-chlorophenyl group in its analog . Chlorophenyl derivatives are often used as intermediates, while pyridinyl groups enhance solubility and CNS penetration .Azetidinyl and Phenylethynyl Moieties :
Azetidine rings (as in fluoro-A-85380) improve receptor selectivity and metabolic stability, making them suitable for positron emission tomography (PET) imaging . Conversely, MPEP’s phenylethynyl group provides steric bulk for mGlu5 receptor antagonism, demonstrating anxiolytic effects at low doses (0.1–10 mg/kg in rodents) .
Physicochemical Properties
- Solubility: Methoxy and pyridinyl groups enhance aqueous solubility compared to halogenated analogs. For example, (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MW 196.22) is marketed in gram quantities, suggesting favorable solubility for industrial use .
- Stability: Fluorine at position 3 in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, a trend observed in fluoro-A-85380’s stability during PET imaging .
Radioligand Development
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ([¹⁸F]fluoro-A-85380) demonstrates high thalamic uptake in rats, with 75–85% inhibition by nicotine pre-treatment, confirming its specificity for nAChRs. Its synthesis achieves high radiochemical purity (>95%) and specific activity (3–5 Ci/μmol), making it a benchmark for neuroimaging .
Anxiolytic Potential
MPEP (2-methyl-6-(phenylethynyl)pyridine) reduces anxiety in rodent models (elevated plus maze, social exploration tests) at 0.1–10 mg/kg doses. Its low sedative side effects highlight the therapeutic advantage of pyridine-based mGlu5 antagonists .
Biological Activity
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine features a pyridine ring substituted with a methoxy group and a fluorine atom. The presence of these functional groups is critical for its biological activity, influencing properties such as solubility, permeability, and receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Pyridine derivatives often show significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyridine alkaloids possess broad-spectrum antimicrobial activity against various pathogens .
- Anticancer Properties : Compounds containing pyridine rings have been investigated for their antiproliferative effects against cancer cell lines. The introduction of fluorine atoms can enhance the activity of these compounds by improving their interaction with biological targets .
- Anti-inflammatory Effects : Some pyridine derivatives have shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases .
Antimicrobial Activity
A study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally related to 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine. The results indicated that these compounds exhibited significant inhibitory effects against several bacterial strains, suggesting potential as broad-spectrum antimicrobial agents .
Anticancer Activity
In vitro tests on cancer cell lines revealed that similar pyridine compounds demonstrated notable antiproliferative activity. For example, a derivative with a similar structure was found to inhibit growth in breast, colon, and lung cancer cells effectively. The fluorine substitution was identified as a key factor in enhancing this activity .
Anti-inflammatory Potential
Research on the anti-inflammatory properties of pyridine derivatives highlighted their ability to inhibit COX enzymes, which are involved in inflammatory processes. Compounds were shown to reduce inflammation markers significantly compared to standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Biological Activity | Test Organisms/Cell Lines | Key Findings |
|---|---|---|
| Antibacterial | Various bacterial strains | Significant inhibition observed |
| Anticancer | Breast, colon, lung cancer cells | High antiproliferative activity |
| Anti-inflammatory | COX enzyme assays | Inhibition similar to indomethacin |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Observations |
|---|---|---|
| Pyridine ring with methoxy group | Antimicrobial | Enhanced activity with fluorination |
| Fluorinated derivatives | Anticancer | Increased binding affinity |
| Substituted pyridines | Anti-inflammatory | COX inhibition |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine, and how can reaction efficiency be optimized?
- Methodology : Begin with nucleophilic aromatic substitution (SNAr) for introducing fluorine at the pyridine ring, followed by etherification using (pyridin-3-yl)methanol under Mitsunobu or Ullmann coupling conditions. Optimize reaction efficiency by varying solvents (e.g., DMF vs. THF), catalysts (e.g., CuI for Ullmann), and temperature gradients. Monitor purity via HPLC and characterize intermediates using / NMR .
- Data Validation : Cross-validate yields with kinetic studies (e.g., time vs. conversion plots) and statistical tools like ANOVA to identify significant variables .
Q. Which spectroscopic techniques are critical for characterizing 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine, and how should spectral contradictions be resolved?
- Key Techniques :
- NMR: Assign signals using 2D-COSY to resolve overlapping peaks from pyridine and methoxy groups.
- NMR: Confirm fluorine position via coupling constants.
- High-resolution mass spectrometry (HRMS): Verify molecular ion integrity.
Q. How can stability studies for 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine be designed under varying pH and temperature conditions?
- Experimental Design :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis spectroscopy and LC-MS.
- Apply Arrhenius kinetics to extrapolate shelf-life .
Advanced Research Questions
Q. What strategies address low regioselectivity in the functionalization of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine?
- Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. Pair with directing groups (e.g., boronate esters) to enhance selectivity in cross-coupling reactions .
- Experimental Validation : Compare Pd-catalyzed vs. photoredox-mediated C–H activation, analyzing regioselectivity via NMR kinetics .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Workflow :
Perform molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., kinases).
Use QSAR models to predict ADMET properties.
Synthesize top candidates via late-stage diversification (e.g., Suzuki-Miyaura coupling) .
- Validation : Correlate in silico predictions with in vitro assays (e.g., IC measurements) and statistical regression analysis .
Q. What experimental frameworks resolve contradictions in reported reactivity data for fluorinated pyridine derivatives?
- Case Study : If one study reports electrophilic substitution at C-4 while another favors C-5, conduct competitive experiments with isotopic labeling (e.g., at specific positions). Analyze regiochemical outcomes via NOESY and kinetic isotope effects (KIEs) .
- Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity, counterion effects) .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., 2 factorial) to optimize multi-variable systems (e.g., catalyst loading, solvent polarity) while minimizing trial count .
- Data Interpretation : Employ cheminformatics tools (e.g., PCA for spectral clustering) to identify outliers or systematic errors .
- Reproducibility : Document all synthetic protocols in electronic lab notebooks (ELNs) with metadata (e.g., humidity, batch-specific reagent purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
